molecular formula C6H4BrNO2 B2691138 2-Bromo-5-hydroxyisonicotinaldehyde CAS No. 1196145-13-7

2-Bromo-5-hydroxyisonicotinaldehyde

Cat. No.: B2691138
CAS No.: 1196145-13-7
M. Wt: 202.007
InChI Key: AECQZMXEHNJXAW-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol It is a derivative of isonicotinaldehyde, featuring a bromine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring

Preparation Methods

The synthesis of 2-Bromo-5-hydroxyisonicotinaldehyde typically involves the bromination of 5-hydroxyisonicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-hydroxyisonicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group on the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Bromo-5-hydroxyisonicotinaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-5-hydroxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECQZMXEHNJXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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